

Chemical structure and molecular formula of isopropyl methyl sulfone.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isopropyl Methyl Sulfone*

Cat. No.: *B1583104*

[Get Quote](#)

An In-Depth Technical Guide to **Isopropyl Methyl Sulfone**: Structure, Properties, and Applications

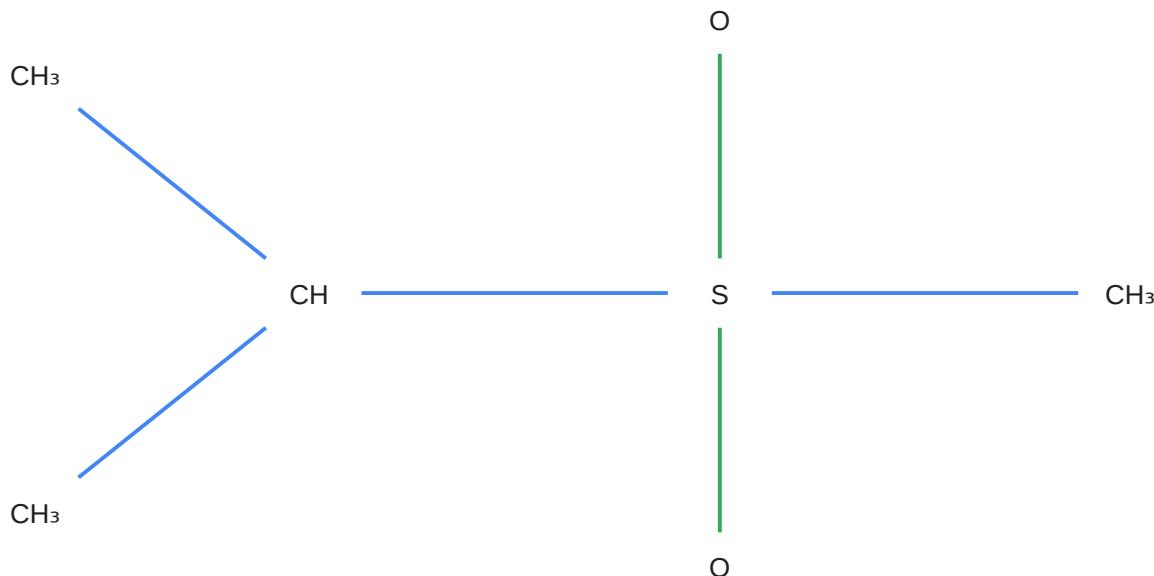
Introduction: The Sulfone Moiety in Modern Chemistry

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms ($R-S(=O)_2-R'$), is a cornerstone of modern medicinal chemistry and materials science.^[1] Compounds containing this moiety are noted for their chemical stability, unique polarity, and ability to act as hydrogen bond acceptors. These features have led to their incorporation into a multitude of approved pharmaceuticals, where they often enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.^[2] **Isopropyl methyl sulfone**, a simple aliphatic sulfone, serves as an excellent model compound for understanding the fundamental chemical and physical characteristics of this critical functional group. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and relevance for professionals in research and drug development.

Core Chemical Identity

To effectively utilize any chemical compound, a precise understanding of its fundamental structure and identifiers is paramount.

Molecular Formula: C₄H₁₀O₂S[3][4][5]


Molecular Weight: 122.18 g/mol [3]

Chemical Names and Synonyms:

- Systematic Name: **Isopropyl Methyl Sulfone**[4]
- Alternative Name: 2-(Methylsulfonyl)propane[5][6]
- CAS Registry Number: 4853-74-1[3][6]

Structural Representation

The structure consists of a central sulfonyl group (SO₂) flanked by an isopropyl group on one side and a methyl group on the other. This arrangement is key to its chemical behavior and physical properties.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Isopropyl Methyl Sulfone**.

Physicochemical Properties

The physical properties of **isopropyl methyl sulfone** are a direct consequence of its molecular structure, particularly the highly polar sulfonyl group. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

Property	Value	Source(s)
Physical State	Colorless to almost colorless clear liquid (at 20°C)	[4]
Melting Point	16 °C	[4]
Boiling Point	238 °C	[4]
Density	1.13 g/cm³ (at 20°C)	[4]
Refractive Index	1.452 - 1.455	[4]
Flash Point	95 °C	

Spectroscopic Characterization: A Validating System

Spectroscopic analysis provides an empirical fingerprint of a molecule, allowing for unambiguous structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary method for determining the proton environment and connectivity in a molecule. For **isopropyl methyl sulfone**, the spectrum is expected to show three distinct signals, confirming the presence and arrangement of the alkyl groups.[7]

- Isopropyl CH Proton: A septet (a signal split into seven lines) resulting from coupling with the six adjacent, equivalent protons of the two methyl groups.
- Isopropyl CH₃ Protons: A doublet (a signal split into two lines) resulting from coupling with the single adjacent methine proton. This signal integrates to six protons.

- Methyl ($\text{SO}_2\text{-CH}_3$) Protons: A singlet, as these protons have no adjacent protons to couple with. This signal integrates to three protons.

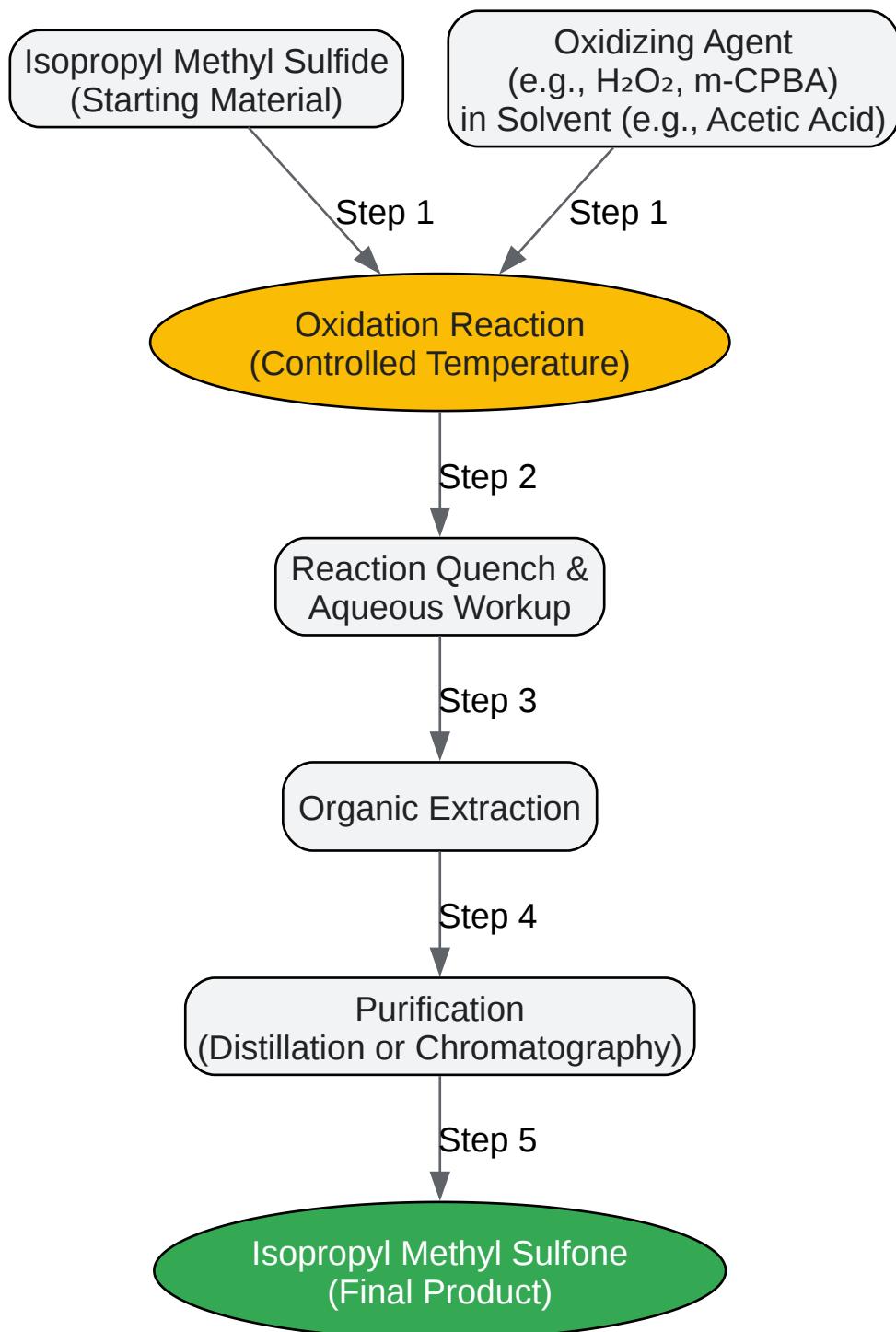
^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR provides information on the unique carbon environments within the molecule. The spectrum for **isopropyl methyl sulfone** is expected to display three signals, corresponding to the three distinct carbon types.^[8]

- Isopropyl CH_3 Carbons: One signal for the two equivalent methyl carbons.
- Isopropyl CH Carbon: One signal for the methine carbon.
- Methyl ($\text{SO}_2\text{-CH}_3$) Carbon: One signal for the methyl carbon directly attached to the sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying specific functional groups. The defining feature in the IR spectrum of **isopropyl methyl sulfone** is the presence of the sulfonyl group, which gives rise to two characteristic, strong absorption bands.^{[9][10]}


- Asymmetric S=O Stretch: A strong band typically appearing in the $1350\text{--}1300\text{ cm}^{-1}$ region.
- Symmetric S=O Stretch: A strong band typically appearing in the $1160\text{--}1120\text{ cm}^{-1}$ region. The presence of both of these intense peaks is a definitive indicator of the sulfone functional group.^[10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its structure. For **isopropyl methyl sulfone**, the electron ionization (EI) mass spectrum would be expected to show a molecular ion (M^+) peak at an m/z value of 122. Common fragmentation pathways would likely involve the loss of methyl (m/z 107) and isopropyl (m/z 79) radicals.

Synthesis Workflow

The most common and reliable method for preparing sulfones is the oxidation of the corresponding sulfide (thioether).^[1] This approach offers high yields and uses readily available starting materials and reagents. **Isopropyl methyl sulfone** is synthesized from its precursor, isopropyl methyl sulfide.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **isopropyl methyl sulfone**.

Exemplary Synthesis Protocol

This protocol describes a standard laboratory procedure for the oxidation of isopropyl methyl sulfide.

Objective: To synthesize **isopropyl methyl sulfone** via the oxidation of isopropyl methyl sulfide.

Materials:

- Isopropyl methyl sulfide
- Hydrogen peroxide (30% solution)
- Glacial acetic acid
- Sodium bicarbonate
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isopropyl methyl sulfide (1 equivalent) in glacial acetic acid.
- Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide (2.2 equivalents) dropwise, ensuring the internal temperature remains below 20°C. Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent over-oxidation or side reactions.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

- Workup: Carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the acetic acid. Self-Validation: The cessation of gas evolution (CO_2) indicates complete neutralization.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **isopropyl methyl sulfone**.

Applications in Research and Drug Development

While **isopropyl methyl sulfone** itself is primarily a research chemical and building block, the sulfone class to which it belongs is of immense interest to drug development professionals.[\[11\]](#)

- Medicinal Chemistry Scaffold: The sulfone group is a bioisostere for other functionalities and is prized for its metabolic stability.[\[2\]](#) Its strong dipole moment and ability to act as a hydrogen bond acceptor allow it to participate in key binding interactions with biological targets.
- Physicochemical Property Modulation: The inclusion of a methylsulfone group is a well-established strategy in drug design to reduce lipophilicity and improve the solubility of a drug candidate, which are critical for oral bioavailability.[\[2\]](#)
- Therapeutic Relevance: Sulfone-containing molecules have demonstrated a wide range of biological activities, including as anti-HIV, anticancer, antimicrobial, and anti-inflammatory agents. Simple molecules like **isopropyl methyl sulfone** are used in foundational research to understand the structure-activity relationships (SAR) of more complex sulfone-based drug candidates.

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

- Usage: **Isopropyl methyl sulfone** is intended for research and development purposes only. [\[3\]](#)
- Handling: Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: The compound is noted to be air-sensitive. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term stability, store in a cool, dark place, with some suppliers recommending temperatures below 15°C.

Conclusion

Isopropyl methyl sulfone, with its straightforward aliphatic structure, provides a clear and valuable model for the sulfone functional group. Its well-defined chemical identity, predictable spectroscopic signatures, and established synthesis routes make it an important compound for both academic research and as a building block in the synthesis of more complex molecules. For scientists and professionals in drug discovery, a thorough understanding of such fundamental structures is indispensable for the rational design of the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. scbt.com [scbt.com]

- 4. 4853-74-1 CAS MSDS (ISOPROPYL METHYL SULFONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. ISOPROPYL METHYL SULFONE(4853-74-1) 1H NMR spectrum [chemicalbook.com]
- 8. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. amiscientific.com [amiscientific.com]
- To cite this document: BenchChem. [Chemical structure and molecular formula of isopropyl methyl sulfone.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583104#chemical-structure-and-molecular-formula-of-isopropyl-methyl-sulfone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com